3-Amino-1-diazonioprop-1-en-2-olate
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Overview
Description
3-Amino-1-diazonioprop-1-en-2-olate is a diazonium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group (-N₂⁺) and an amino group (-NH₂) attached to a propene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-diazonioprop-1-en-2-olate typically involves the diazotization of 3-aminoprop-1-en-2-ol. This process includes the reaction of the amino group with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt. The reaction is generally carried out at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nitrous Acid (HNO₂): Used for the diazotization process.
Copper(I) Chloride (CuCl): Used in Sandmeyer reactions to replace the diazonium group with a chloride.
Sodium Hydroxide (NaOH): Used in reduction reactions to convert the diazonium group to an amine.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
3-Amino-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-diazonioprop-1-en-2-olate involves the formation of a highly reactive diazonium ion, which can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate: A diazonium salt with a tert-butoxycarbonyl protecting group.
Uniqueness
3-Amino-1-diazonioprop-1-en-2-olate is unique due to its ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-amino-3-diazopropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3(7)2-6-5/h2H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAIRIBJXRRSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=[N+]=[N-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90828932 |
Source
|
Record name | 3-Amino-1-diazonioprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88313-69-3 |
Source
|
Record name | 3-Amino-1-diazonioprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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